
1,4-Dichlorobutane-2S-3S-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex chlorinated compounds often involves strategic halogenation, coupling reactions, and the careful control of reaction conditions to achieve the desired stereochemistry. For instance, compounds similar to 1,4-Dichlorobutane-2S-3S-diol might be synthesized through methods involving the dimerization of alkenes under photoirradiation or the addition reactions of dichloroketenes with olefins. These processes highlight the importance of selecting appropriate reagents and conditions to direct the synthesis towards the desired chlorinated cyclobutane derivatives.
Molecular Structure Analysis
The molecular structure of chlorinated butane diols and related compounds typically exhibits interesting conformational features due to the presence of chloro substituents and the butane diol backbone. X-ray crystallography studies and vibrational spectroscopy analyses, such as IR and Raman spectroscopy, play crucial roles in elucidating these structures. The puckered or planar configurations of cyclobutane rings, as well as the orientation of substituents, significantly influence the compound's reactivity and physical properties.
Chemical Reactions and Properties
Chlorinated cyclobutane compounds engage in a variety of chemical reactions, reflecting their reactive nature. These reactions include, but are not limited to, photochemical additions, radical-type reactivity, and cycloadditions, leading to a wide range of products with potential applications in materials science and organic synthesis. The reactivity patterns of such compounds are greatly influenced by the electronic effects of the chloro groups and the geometric constraints of the four-membered ring.
Physical Properties Analysis
The physical properties of chlorinated butanes, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of chloro groups and the diol moiety influences these properties, impacting the compound's behavior in different solvents and under varying temperature conditions. Spectroscopic methods provide insights into these properties, facilitating the understanding of how structural features affect the compound's phase behavior and stability.
Chemical Properties Analysis
The chemical properties of 1,4-Dichlorobutane-2S-3S-diol, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are influenced by its functional groups and overall molecular architecture. Studies on similar compounds reveal the impact of chloro substituents on electronic distribution and molecular polarity, which in turn affects the compound's reactivity in substitution, addition, and elimination reactions.
References (Sources)
- (Busetti et al., 1980)
- (Vanasundari et al., 2018)
- (Amii et al., 2004)
- (Kumar et al., 2016)
- (Schnöckel et al., 1985)
Aplicaciones Científicas De Investigación
Electrochemical Behavior and Product Formation
The electrochemical reduction of 1,4-dihalobutanes, including 1,4-dichlorobutane, has been investigated, revealing a diverse array of products such as cyclobutane, n-butane, and various butenes, depending on the electrolysis conditions. These findings highlight the potential use of 1,4-dichlorobutane in synthesizing a wide range of organic compounds through electrochemical methods (Pritts & Peters, 1995).
Halogen Migration and Isomerization
Research on dichloroalkanes with aluminum chloride demonstrates that 1,4-dichlorobutane can undergo isomerization to form 1,2- and 1,3-dichlorobutane. This halogen migration is crucial for understanding the reactivity and potential applications of dichlorobutanes in organic synthesis (Billups, Kurtz, & Farmer, 1970).
Radiolysis Products
The study of the radiolysis of 1,4-dichlorobutane in an oxygen-free atmosphere provides insight into the stable products formed, including various chlorinated compounds. This research can inform applications in radiation chemistry and the stability of chlorinated hydrocarbons under gamma irradiation (Szymański, Mietańska, & Kowal, 1986).
Ion-transfer Voltammetry
Ion-transfer voltammetry studies using 1,4-dichlorobutane as an organic solvent phase for ion-transfer at the organic|water interface showcase its utility in electroanalytical chemistry for investigating the transfer of various ions. This research expands the understanding of 1,4-dichlorobutane's physical chemistry properties and its applications in analytical techniques (Katano, Tatsumi, & Senda, 2004).
Hazard Assessment
A hazard assessment of 1,4-dichlorobutane, including genotoxicity tests and a 28-day repeated-dose toxicity test, provides crucial data for its safe handling and potential risks. This information is vital for regulatory purposes and safety assessments in its use as raw materials for drugs, pesticides, and other chemicals (Igarashi et al., 2020).
Propiedades
IUPAC Name |
(2S,3S)-1,4-dichlorobutane-2,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUBRJOIKMVSRU-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CCl)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CCl)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426728 |
Source


|
| Record name | 1,4-Dichlorobutane-2S-3S-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139165-54-1 |
Source


|
| Record name | 1,4-Dichlorobutane-2S-3S-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


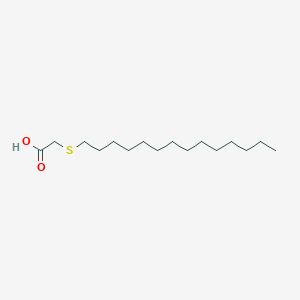
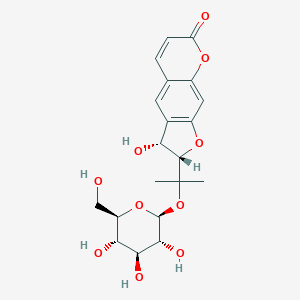


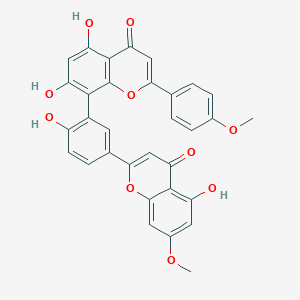
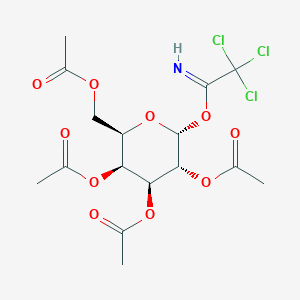
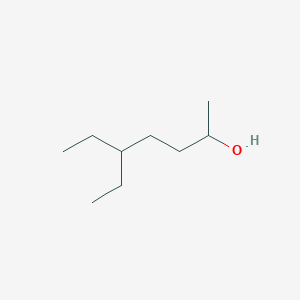
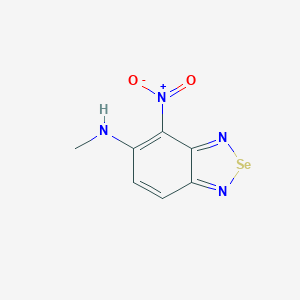

![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)
